N~2~-1,3-Benzodioxol-5-yl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide exerts its pharmacological effects by acting as a competitive antagonist at the bradykinin B1 receptor. [] This implies that it binds to the receptor, preventing the binding of endogenous bradykinin and its analogs, thus inhibiting the activation of downstream signaling pathways associated with inflammation and pain.
N~2~-1,3-Benzodioxol-5-yl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, known as SSR240612, has demonstrated significant potential in various preclinical models of inflammatory and pain conditions. [] Its key applications include:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3